2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
CAS No.: 2640956-62-1
Cat. No.: VC11852728
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640956-62-1 |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
| Standard InChI | InChI=1S/C20H21N3O3S/c1-26-17-5-7-18(8-6-17)27(24,25)23-13-10-15(11-14-23)19-9-4-16-3-2-12-21-20(16)22-19/h2-9,12,15H,10-11,13-14H2,1H3 |
| Standard InChI Key | BERQBQONTQVEGX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The molecule comprises a 1,8-naphthyridine bicyclic system (two fused pyridine rings) linked to a piperidine moiety at position 2. The piperidine nitrogen is further functionalized with a 4-methoxybenzenesulfonyl group. Key structural features include:
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1,8-Naphthyridine core: A planar, aromatic system with electron-deficient characteristics due to the positioning of nitrogen atoms .
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Piperidine ring: A six-membered saturated heterocycle contributing conformational flexibility and basicity.
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4-Methoxybenzenesulfonyl group: A sulfonamide substituent with methoxy para to the sulfonyl linkage, influencing electronic and steric properties.
Molecular Formula and Weight
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Molecular formula: (inferred from the analogous fluoro derivative in, excluding fluorine).
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Molecular weight: 385.44 g/mol.
Spectral Characteristics
While direct data for this compound is unavailable, its fluoro analogue (CAS 2640874-72-0) exhibits:
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NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), piperidine CH groups (δ 1.5–3.0 ppm), and methoxy singlet (δ 3.8 ppm).
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IR: Stretches for sulfonyl (1350–1150 cm) and naphthyridine C=N (1600–1500 cm) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis likely involves sequential construction of the naphthyridine core followed by sulfonylation and piperidine functionalization. Key steps mirror those for the 5-fluoro-2-methoxy analogue:
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Piperidine sulfonylation using 4-methoxybenzenesulfonyl chloride.
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Coupling reactions to link substituents.
Step 1: Gould-Jacobs Cyclization
Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) under thermal conditions (250°C in diphenyl ether) yields ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate .
Step 2: Piperidine Sulfonylation
4-Methoxybenzenesulfonyl chloride reacts with piperidin-4-amine in the presence of a base (e.g., triethylamine) to form 1-(4-methoxybenzenesulfonyl)piperidin-4-amine.
Step 3: Coupling via Buchwald-Hartwig Amination
Palladium-catalyzed coupling of the naphthyridine bromide with the sulfonylated piperidine introduces the substituent at position 2.
Reaction Scheme:
Yield Optimization
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Solvent: Tetrahydrofuran (THF) or dimethylacetamide (DMA) improves solubility.
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Catalyst: Pd(OAc)/Xantphos system achieves >70% yield in model reactions.
Biological Activity and Mechanistic Insights
Hypothesized Targets
Based on structural analogs, potential biological targets include:
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Monoamine oxidases (MAOs): Sulfonamide-piperidine derivatives exhibit MAO-B inhibition (IC 1.35 μM for fluoro analogue) .
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Antimicrobial targets: Sulfonyl groups disrupt bacterial cell wall synthesis.
Structure-Activity Relationships (SAR)
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Methoxy position: Para substitution (vs. ortho in) may enhance metabolic stability.
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Piperidine spacer: Modulates membrane permeability and target engagement .
Comparative Analysis with Analogues
| Parameter | 2-[1-(4-MeO-Bs)Piperidin-4-yl]-1,8-Naphthyridine | 5-Fluoro-2-MeO Analogue |
|---|---|---|
| Molecular Formula | CHNOS | CHFNOS |
| MAO-B IC | Not reported | 1.35 μM |
| Synthesis Yield | ~65% (estimated) | 24–70% |
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